molecular formula C19H13F9N2O6 B2358752 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 400078-48-0

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No. B2358752
M. Wt: 536.307
InChI Key: DNCLTGKSGYDDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceutical compounds . The compound also contains multiple trifluoroethoxy groups, which are known for their high electronegativity and ability to form strong hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the trifluoroethoxy groups could introduce steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy groups would likely make the compound highly polar and potentially increase its boiling point .

Scientific Research Applications

Antiarrhythmic Activity

  • Application : Benzamides with 2,2,2-trifluoroethoxy ring substituents, such as those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have been evaluated for oral antiarrhythmic activity. They show potential in this field due to their potency in certain compounds (Banitt et al., 1977).

Nitric Oxide Synthase Inhibitors and Cytokine Inducers

  • Application : Certain derivatives related to this compound have been synthesized and found to act as modest cytokine inducers and inhibitors of endothelial nitric oxide synthase, showing relevance in immunological research (Młochowski et al., 1996).

Synthesis of Triazoles

  • Application : Derivatives of phenylglyoxal dihydrazones, which are structurally related, have been used in the synthesis of phenyl-1,2,3-triazoles, indicating potential applications in organic chemistry and material science (Khadem et al., 1970).

Anti-Pneumocystis Carinii Activity

  • Application : Carbamate analogues of bis(4-amidinophenyl)furan, which have structural similarities, have been synthesized and shown to have activity against Pneumocystis carinii pneumonia, suggesting potential therapeutic applications (Rahmathullah et al., 1999).

Synthesis of α-Trifluoromethyl α-Amino Acids

  • Application : 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles, related to the compound , are key intermediates in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, highlighting their importance in the development of new amino acid derivatives (Burger et al., 2006).

Regioselective Carbamoylation

  • Application : This compound's derivatives are involved in the regioselective carbamoylation of ribonucleosides, an important process in nucleoside chemistry, which is crucial for understanding RNA and DNA function (Hirao et al., 1982).

Synthesis of Novel Polyimides

  • Application : Fluorinated aromatic diamines related to this compound have been used in the synthesis of novel polyimides, which have applications in materials science due to their solubility and thermal stability (Yin et al., 2005).

Future Directions

The potential applications and future directions for this compound are not clear from the available information. It could potentially be of interest in the field of medicinal chemistry, given the presence of the benzamide group, which is common in many pharmaceutical compounds .

properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F9N2O6/c20-17(21,22)8-33-12-5-6-14(34-9-18(23,24)25)13(7-12)15(31)30-36-16(32)29-10-1-3-11(4-2-10)35-19(26,27)28/h1-7H,8-9H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLTGKSGYDDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F9N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[4-(trifluoromethoxy)phenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.